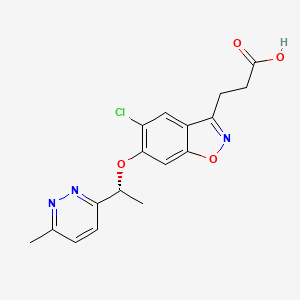
GSK 366
Descripción general
Descripción
GSK366 es un potente inhibidor de la quinurenina 3-monooxigenasa, una enzima involucrada en la vía de la quinurenina del metabolismo del triptófano. Este compuesto ha mostrado un potencial significativo en el tratamiento de diversas enfermedades neurodegenerativas y afecciones inflamatorias .
Métodos De Preparación
La preparación de GSK366 implica varias rutas sintéticas y condiciones de reacción. El compuesto se sintetiza típicamente a través de una serie de reacciones químicas que incluyen el uso de reactivos y catalizadores específicos. Los métodos de producción industrial para GSK366 están diseñados para garantizar una alta pureza y rendimiento, aunque las rutas sintéticas detalladas son propietarias y no se divulgan públicamente .
Análisis De Reacciones Químicas
GSK366 experimenta varios tipos de reacciones químicas, incluidas la oxidación y la hidroxilación. Se sabe que el compuesto interactúa con las monooxigenasas de flavina dependientes de NADPH, catalizando la hidroxilación de L-quinurenina a 3-hidroxiquinurenina. Los reactivos comunes utilizados en estas reacciones incluyen NADPH y dinucleótido de flavina adenina (FAD). Los principales productos formados a partir de estas reacciones son típicamente derivados hidroxilados .
Aplicaciones Científicas De Investigación
GSK366 tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un compuesto de herramienta para estudiar la vía de la quinurenina. En biología y medicina, GSK366 ha mostrado promesa en el tratamiento de enfermedades neurodegenerativas como la de Huntington y la de Alzheimer, así como en el síndrome de disfunción de múltiples órganos de pancreatitis aguda. La capacidad del compuesto para inhibir la quinurenina 3-monooxigenasa lo convierte en un valioso candidato para una mayor evaluación clínica .
Mecanismo De Acción
El mecanismo de acción de GSK366 implica la inhibición de la quinurenina 3-monooxigenasa. Esta enzima cataliza la hidroxilación de L-quinurenina a 3-hidroxiquinurenina, un paso clave en la vía de la quinurenina. Al inhibir esta enzima, GSK366 reduce la producción de metabolitos neurotóxicos, ejerciendo así sus efectos terapéuticos. Los objetivos moleculares y las vías implicadas incluyen las monooxigenasas de flavina dependientes de NADPH y FAD .
Comparación Con Compuestos Similares
GSK366 es único en su potente inhibición de la quinurenina 3-monooxigenasa. Compuestos similares incluyen Ro 61-8048 y ®-Nepicastat clorhidrato, que también inhiben las enzimas hidroxilasas pero con diferentes especificidades y potencias. GSK366 destaca por su alta afinidad y largo tiempo de residencia, lo que lo convierte en un candidato prometedor para aplicaciones clínicas .
Propiedades
IUPAC Name |
3-[5-chloro-6-[(1R)-1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-3-4-13(20-19-9)10(2)24-16-8-15-11(7-12(16)18)14(21-25-15)5-6-17(22)23/h3-4,7-8,10H,5-6H2,1-2H3,(H,22,23)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWASLAPMFGBZQP-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C(C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1)[C@@H](C)OC2=C(C=C3C(=C2)ON=C3CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
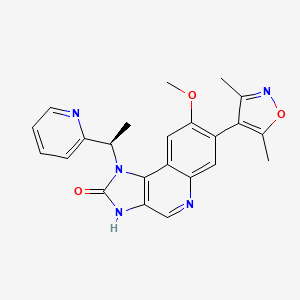
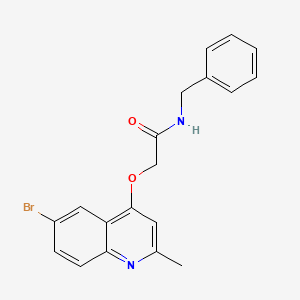

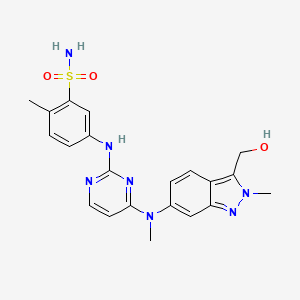
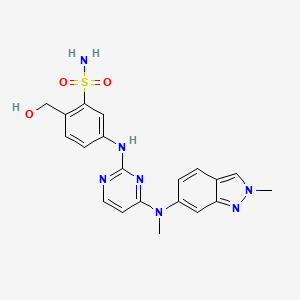
![2,6-dimethyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B607770.png)
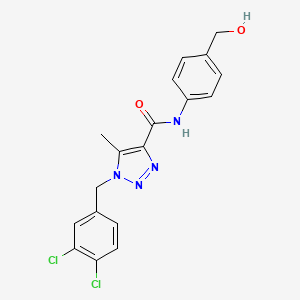
![(R)-(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B607773.png)

